(E)-ethyl 2-hydroxy-2-(2-oxo-dihydro-2H-pyran-3(4H)-ylidene)acetate
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Overview
Description
Ethyl (2E)-2-hydroxy-2-(2-oxooxan-3-ylidene)acetate is an organic compound with a complex structure that includes a hydroxy group, an oxanone ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-hydroxy-2-(2-oxo-dihydro-2H-pyran-3(4H)-ylidene)acetate typically involves the condensation of ethyl acetoacetate with a suitable aldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-hydroxy-2-(2-oxooxan-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of a diketone.
Reduction: The oxanone ring can be reduced to form a diol, which may further react to form other derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols and other reduced derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-hydroxy-2-(2-oxooxan-3-ylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-hydroxy-2-(2-oxo-dihydro-2H-pyran-3(4H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release active intermediates. The oxanone ring may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Ethyl (2E)-2-hydroxy-2-(2-oxooxan-3-ylidene)acetate can be compared with other similar compounds, such as:
- Acetic acid [(2S)-3-oxo-2-[(2E)-2-(2-oxo-3-oxanylidene)ethyl]-5-phenylmethoxypentyl] ester
- 2-[(2E,6E,10Z)-10-[(6R)-6-(2-hydroxypropan-2-yl)-2-oxooxan-3-ylidene]-3,7-dimethyldeca-2,6-dienyl]-6-methylcyclohexa-2,5-diene-1,4-dione
- 1-[(3E,4S,6S)-4,6-dimethyl-2-oxooxan-3-ylidene]dodecyl acetate
These compounds share structural similarities but differ in their specific functional groups and reactivity, making (E)-ethyl 2-hydroxy-2-(2-oxo-dihydro-2H-pyran-3(4H)-ylidene)acetate unique in its applications and properties.
Properties
IUPAC Name |
ethyl (2E)-2-hydroxy-2-(2-oxooxan-3-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-2-13-9(12)7(10)6-4-3-5-14-8(6)11/h10H,2-5H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLVJJUNRSQXID-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCOC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCCOC1=O)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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